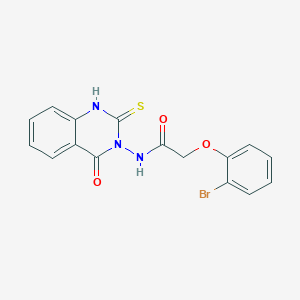

2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide

Description

This compound is a brominated phenoxyacetamide derivative fused with a tetrahydroquinazolinone scaffold containing a sulfanylidene group. Its structure combines a 2-bromophenoxy moiety linked via an acetamide bridge to a 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl group.

Properties

IUPAC Name |

2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O3S/c17-11-6-2-4-8-13(11)23-9-14(21)19-20-15(22)10-5-1-3-7-12(10)18-16(20)24/h1-8H,9H2,(H,18,24)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBORUMFNHFXSPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)COC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves the following steps:

Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with an appropriate acylating agent under basic conditions to form the bromophenoxy intermediate.

Synthesis of the tetrahydroquinazolinone moiety: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a thiourea derivative under acidic conditions to form the tetrahydroquinazolinone moiety.

Coupling of the intermediates: The final step involves the coupling of the bromophenoxy intermediate with the tetrahydroquinazolinone moiety under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and reduced derivatives.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial, anticancer, or other biological activities.

Medicine: As a potential drug candidate for the treatment of various diseases.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide may involve interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their physicochemical properties:

Key Observations :

- Substituent Effects: Bromine at the para-position (e.g., 4-BrPh in ) is common in analogues, but the target compound’s ortho-bromophenoxy group may sterically hinder intermolecular interactions compared to para-substituted derivatives.

- Core Scaffolds: Quinazolinone derivatives (target, ) exhibit planar aromatic systems favoring π-π stacking, whereas pyrazole () or triazole () cores introduce conformational flexibility.

Crystallographic and Hydrogen-Bonding Patterns

- Dihedral Angles: In compound I (), the dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings is 66.4°, stabilizing the crystal lattice. The target compound’s ortho-bromophenoxy group may induce larger angles, reducing packing efficiency.

- Hydrogen Bonds: Analogues like form R22(10) dimers via N–H⋯O bonds, whereas quinazolinone derivatives (e.g., ) utilize C–H⋯O/F interactions for chain formation. The sulfanylidene group in the target compound may participate in S⋯H or S⋯π interactions, a feature less common in analogues.

Biological Activity

The compound 2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a bromophenoxy group and a tetrahydroquinazoline moiety. Its molecular formula is , with the following key features:

- Bromophenoxy Group : Enhances lipophilicity and biological activity.

- Tetrahydroquinazoline Core : Known for various pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) : The compound was tested against various bacterial strains, showing promising results with MIC values comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Klebsiella pneumoniae | 16 |

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects were evaluated using human cancer cell lines:

- Cell Lines Tested : MDA-MB-468 (breast cancer), HeLa (cervical cancer).

- Results : Significant inhibition of cell proliferation was observed with IC50 values in the micromolar range.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, contributing to reduced cell viability.

Study on Antimicrobial Efficacy

A detailed study assessed the antimicrobial efficacy of this compound against multidrug-resistant strains. The study found that the compound exhibited superior activity compared to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .

Cancer Cell Line Evaluation

In another research effort, the compound was tested against various cancer cell lines. The findings indicated that it effectively inhibited tumor growth in vitro and suggested potential for development as an anticancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.